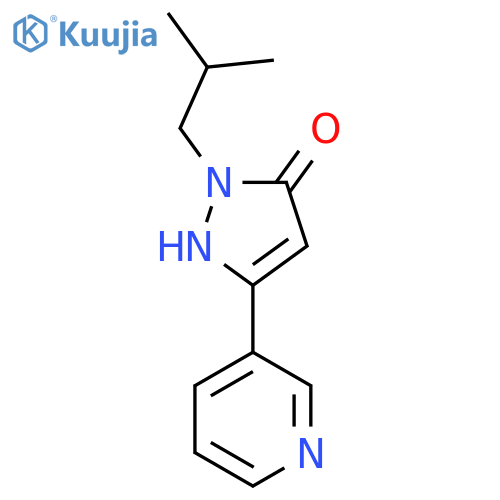Cas no 2092088-34-9 (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol)

2092088-34-9 structure
商品名:1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 2092088-34-9
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
- F2198-6274
- AKOS026724774
- 1H-Pyrazol-5-ol, 1-(2-methylpropyl)-3-(3-pyridinyl)-
-
- インチ: 1S/C12H15N3O/c1-9(2)8-15-12(16)6-11(14-15)10-4-3-5-13-7-10/h3-7,9,14H,8H2,1-2H3
- InChIKey: IBKXZYYAPWTAJB-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2C=NC=CC=2)NN1CC(C)C
計算された属性
- せいみつぶんしりょう: 217.121512110g/mol
- どういたいしつりょう: 217.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 45.2Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 403.4±35.0 °C(Predicted)
- 酸性度係数(pKa): 8.27±0.50(Predicted)
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I154946-500mg |
1-isobutyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol |
2092088-34-9 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Life Chemicals | F2198-6274-2.5g |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
2092088-34-9 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| TRC | I154946-100mg |
1-isobutyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol |
2092088-34-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I154946-1g |
1-isobutyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol |
2092088-34-9 | 1g |
$ 475.00 | 2022-06-04 | ||
| Life Chemicals | F2198-6274-5g |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
2092088-34-9 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-6274-1g |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
2092088-34-9 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-6274-0.25g |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
2092088-34-9 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-6274-10g |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
2092088-34-9 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
| Life Chemicals | F2198-6274-0.5g |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol |
2092088-34-9 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
2092088-34-9 (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol) 関連製品
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
